3-(4-Methoxyphenyl)-2-phenylpropanoic acid
Overview
Description
3-(4-Methoxyphenyl)-2-phenylpropanoic acid is an organic compound with the molecular formula C16H16O3 It is characterized by the presence of a methoxy group (-OCH3) attached to a phenyl ring, which is further connected to a propanoic acid moiety
Scientific Research Applications
3-(4-Methoxyphenyl)-2-phenylpropanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and cardiovascular disorders.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
Target of Action
It’s worth noting that many bioactive aromatic compounds, including those with an indole nucleus, have been found to bind with high affinity to multiple receptors . This suggests that 3-(4-Methoxyphenyl)-2-phenylpropanoic acid could potentially interact with a variety of biological targets.
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes in cellular processes . The compound may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking, which are common in the binding of small molecules to proteins.
Biochemical Pathways
Indole derivatives, which share structural similarities with this compound, have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could potentially affect a wide range of biochemical pathways.
Pharmacokinetics
A related compound, 3-(4-hydroxy-3-methoxyphenyl)propionic acid, has been studied in sprague-dawley rats . After oral administration, it was detected in the bloodstream within 15 minutes and was also found in various organs 6 hours post-administration . This suggests that this compound could potentially have similar pharmacokinetic properties.
Result of Action
Given the wide range of biological activities exhibited by similar compounds, it’s plausible that this compound could have diverse effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
3-(4-Methoxyphenyl)-2-phenylpropanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to interact with enzymes involved in the metabolism of aromatic compounds, such as cytochrome P450 enzymes. These interactions can lead to the formation of reactive metabolites, which may have implications for cellular health and function . Additionally, this compound can bind to specific receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses .
Cellular Effects
The effects of this compound on various cell types and cellular processes are diverse. This compound has been found to influence cell signaling pathways, such as the MAPK and STAT3 pathways, which are critical for cell proliferation, differentiation, and survival . Furthermore, this compound can affect gene expression by modulating the activity of transcription factors and other regulatory proteins . These changes in gene expression can alter cellular metabolism, leading to shifts in energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to and inhibit the activity of specific enzymes, such as monoamine oxidase B (MAO-B), which plays a role in the degradation of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters, affecting neuronal function and behavior. Additionally, this compound can interact with DNA and RNA, influencing the transcription and translation of genes . These interactions can result in changes in protein synthesis and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light or high temperatures . Over time, the degradation products of this compound can accumulate, potentially altering its biological activity. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, such as altered cell growth and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as reducing inflammation and oxidative stress . At higher doses, it can become toxic, leading to adverse effects such as liver damage and neurotoxicity . These dose-dependent effects highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes into various metabolites, which can be further processed by phase II enzymes, such as glucuronosyltransferases and sulfotransferases . These metabolic transformations can affect the compound’s bioavailability and activity. Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters, such as organic anion transporters, and distributed to different cellular compartments . The compound can also bind to plasma proteins, affecting its distribution and bioavailability . These transport and distribution mechanisms are crucial for determining the compound’s pharmacokinetics and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria or the nucleus, through post-translational modifications or interactions with targeting signals . In these compartments, this compound can exert its effects on cellular processes, such as energy production and gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-2-phenylpropanoic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction. This method utilizes palladium as a catalyst and boron reagents to facilitate the coupling of aryl halides with aryl boronic acids . The reaction conditions are typically mild and functional group tolerant, making it a preferred method for synthesizing complex organic molecules.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. Additionally, the use of continuous flow reactors could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-2-phenylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 3-(4-Hydroxyphenyl)-2-phenylpropanoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol, yielding 3-(4-Methoxyphenyl)-2-phenylpropanol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be employed under basic conditions.
Major Products
The major products formed from these reactions include 3-(4-Hydroxyphenyl)-2-phenylpropanoic acid, 3-(4-Methoxyphenyl)-2-phenylpropanol, and various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxyphenyl)propanoic acid: This compound is structurally similar but lacks the phenyl group attached to the propanoic acid moiety.
4-Methoxycinnamic acid: It has a similar methoxyphenyl structure but differs in the position and type of functional groups attached to the phenyl ring.
4-Methoxyphenylacetic acid: This compound has a similar methoxyphenyl structure but differs in the length and type of the carbon chain attached to the phenyl ring.
Uniqueness
3-(4-Methoxyphenyl)-2-phenylpropanoic acid is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
3-(4-methoxyphenyl)-2-phenylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-19-14-9-7-12(8-10-14)11-15(16(17)18)13-5-3-2-4-6-13/h2-10,15H,11H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIROORGDVPRQFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901278934 | |
Record name | 4-Methoxy-α-phenylbenzenepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901278934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4314-68-5 | |
Record name | 4-Methoxy-α-phenylbenzenepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4314-68-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-Methoxyphenyl)-2-phenylpropionic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004314685 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4314-68-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33136 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Methoxy-α-phenylbenzenepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901278934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(4-methoxyphenyl)-2-phenylpropionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.121 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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